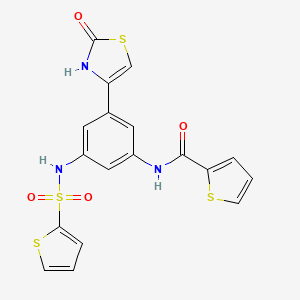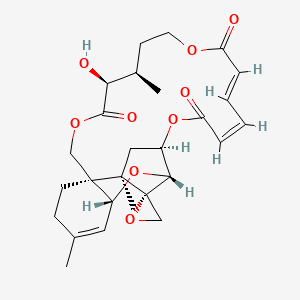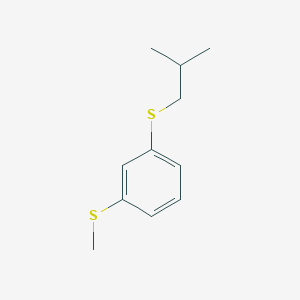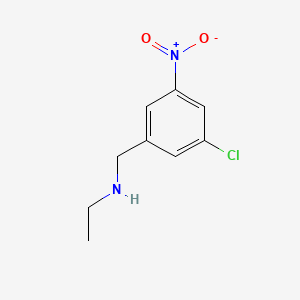
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is an organic compound with the molecular formula C9H12ClN3O2. It is a derivative of benzenemethanamine, characterized by the presence of a chloro group at the 3-position, an ethyl group at the nitrogen atom, and a nitro group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- typically involves the nitration of 3-chlorobenzylamine followed by N-alkylation. The nitration process introduces the nitro group at the 5-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent N-alkylation involves the reaction of the nitrated intermediate with ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and N-alkylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.
Reduction: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.
Substitution: Formation of 3-hydroxy-N-ethyl-5-nitro-benzenemethanamine.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 3-chloro-: Lacks the nitro and ethyl groups, resulting in different chemical and biological properties.
Benzenemethanamine, 3-chloro-N-ethyl-:
Benzenemethanamine, 3-nitro-: Lacks the chloro and ethyl groups, leading to different chemical behavior and uses.
Uniqueness
Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is unique due to the presence of all three functional groups (chloro, ethyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90390-39-9 |
|---|---|
Molekularformel |
C9H11ClN2O2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
N-[(3-chloro-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
MARLMDUKNXOVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





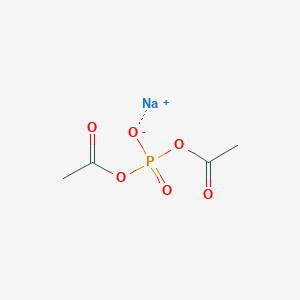

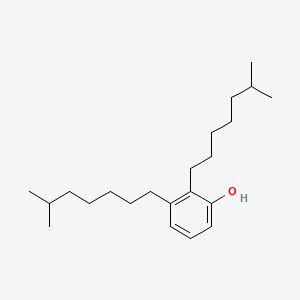
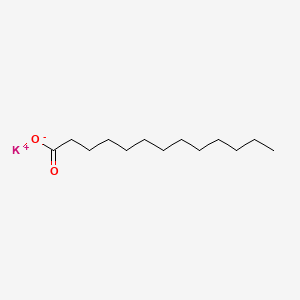
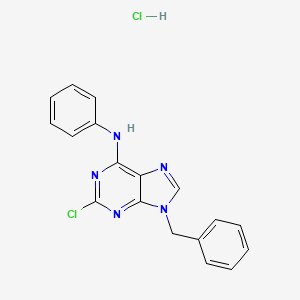
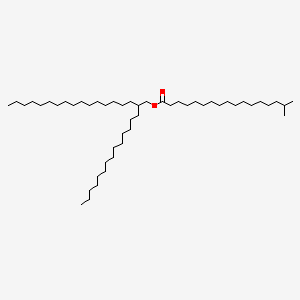
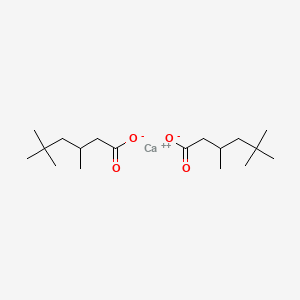
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
